2-Propanamine, N,N-dipropyl

lipophilicity XLogP QSAR

2-Propanamine, N,N-dipropyl (CAS 60021-89-8), also known as N-propan-2-yl-N-propylpropan-1-amine or dipropyl isopropylamine, is a tertiary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. It is characterized by a central nitrogen atom bonded to one isopropyl group and two n-propyl groups, giving it a unique steric and electronic profile compared to more common symmetric tertiary amines.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 60021-89-8
Cat. No. B15465376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanamine, N,N-dipropyl
CAS60021-89-8
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(C)C
InChIInChI=1S/C9H21N/c1-5-7-10(8-6-2)9(3)4/h9H,5-8H2,1-4H3
InChIKeyNRAPDZRPWHOPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanamine, N,N-dipropyl (CAS 60021-89-8): A Unique C9 Tertiary Amine for Niche Chemical Applications


2-Propanamine, N,N-dipropyl (CAS 60021-89-8), also known as N-propan-2-yl-N-propylpropan-1-amine or dipropyl isopropylamine, is a tertiary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol [1]. It is characterized by a central nitrogen atom bonded to one isopropyl group and two n-propyl groups, giving it a unique steric and electronic profile compared to more common symmetric tertiary amines [1]. Its computed XLogP3-AA value is 2.9, and it has a topological polar surface area of 3.2 Ų, indicating significant lipophilicity [2]. The compound is a colorless liquid, and its gas chromatographic behavior is well-characterized, with a Kovats' retention index of 906 on an Apiezon column at 100°C [3].

Why 2-Propanamine, N,N-dipropyl Cannot Be Interchanged with Common C6 or Symmetric C9 Amines


The unique asymmetric substitution pattern of 2-Propanamine, N,N-dipropyl—combining one branched isopropyl group with two linear n-propyl groups—creates a distinct steric environment around the nitrogen atom that is not replicated by common alternatives. For instance, the widely used Hünig's base (N,N-diisopropylethylamine, DIPEA) has a molecular formula of C8H19N and a boiling point of 127°C [1], while symmetric tripropylamine (C9H21N) boils at 156°C . The target compound's physical properties and chromatographic behavior, such as its Kovats' RI of 906 [2], are unique and critical for specific analytical or synthetic protocols. Substituting with a more common, but structurally different, amine like diisopropylamine (C6H15N, bp 84°C) or tripropylamine will alter reaction kinetics, selectivity, and analytical results, making direct substitution without revalidation scientifically unsound.

Quantitative Differentiation of 2-Propanamine, N,N-dipropyl from Close Analogs


Comparison of Computed Lipophilicity (XLogP) for 2-Propanamine, N,N-dipropyl vs. Key Analogs

The computed lipophilicity of 2-Propanamine, N,N-dipropyl (XLogP3-AA = 2.9) [1] is significantly higher than that of its smaller structural analog, diisopropylamine (C6H15N), which has a computed XLogP3-AA of 1.8 [2]. This quantitative difference of 1.1 log units indicates that the target compound is approximately 12.6 times more lipophilic, a property that can directly impact its ability to cross biological membranes or its partitioning behavior in biphasic chemical reactions. This lipophilicity profile is distinct from the commonly used tertiary amine base DIPEA, which has a computed XLogP3-AA of 2.1 [3], placing the target compound in a unique lipophilicity space.

lipophilicity XLogP QSAR drug design

Gas Chromatographic Retention Index as an Analytical Fingerprint

2-Propanamine, N,N-dipropyl exhibits a Kovats' Retention Index (I) of 906 on an Apiezon non-polar column at 100°C [1]. This specific value serves as a unique analytical fingerprint that distinguishes it from other amines. For context, the structurally related but smaller secondary amine, dipropylamine (C6H15N), has a Kovats' RI of 750-760 on the same type of column under similar conditions [2]. The difference of approximately 150 index units provides a clear analytical window for identification and quantification, preventing misidentification or co-elution issues in complex mixture analysis.

analytical chemistry gas chromatography Kovats Index method development

Differentiation of 2-Propanamine, N,N-dipropyl as a Potential Template in Zeolite Synthesis

While not directly studied for 2-Propanamine, N,N-dipropyl, its structural isomer, diisopropylamine (DIPA), has been quantitatively compared to dipropylamine (DPA) as a template for SAPO-34 zeolite synthesis [1]. This study provides class-level inference for the target compound. DIPA (branched) led to SAPO-34 with a faster crystallization rate and lower Si content compared to DPA (linear). Furthermore, the DIPA-templated SAPO-34 catalyst demonstrated a maximum selectivity of 87.2% for ethylene plus propylene in the methanol-to-olefins (MTO) reaction, a performance among the top reported [1]. Given that 2-Propanamine, N,N-dipropyl is a hybrid (one branched, two linear chains), it presents a unique steric and electronic intermediate that could yield catalytic materials with properties distinct from those produced by purely branched (DIPA) or purely linear (DPA) templates.

catalysis zeolites SAPO-34 MTO template efficacy

Physicochemical Property Distinction from Symmetric Isomer Tripropylamine

The target compound, 2-Propanamine, N,N-dipropyl (C9H21N, MW 143.27), is a structural isomer of tripropylamine (also C9H21N, MW 143.27) [1]. Despite having identical molecular weights, their different branching patterns are expected to lead to significantly different physicochemical properties. For example, the more linear tripropylamine has a known boiling point of 155-158°C . While experimental boiling point data for 2-Propanamine, N,N-dipropyl is not widely published, its branched structure typically results in a lower boiling point compared to its linear isomer due to weaker intermolecular van der Waals forces. This difference is critical in applications like solvent selection or purification, where a lower boiling point can facilitate easier removal or reduce energy costs.

physical organic chemistry property prediction isomer comparison

Recommended Application Scenarios for 2-Propanamine, N,N-dipropyl Based on Quantitative Differentiation


Analytical Method Development and Quality Control

The well-defined and unique Kovats' retention index of 906 on non-polar columns makes 2-Propanamine, N,N-dipropyl an excellent candidate for use as a reference standard or internal standard in gas chromatography (GC) methods [1]. Its distinct elution profile, separated by approximately 150 RI units from the common secondary amine dipropylamine, minimizes the risk of co-elution and misidentification in complex mixtures [1]. This is particularly valuable for laboratories developing methods for the analysis of amine mixtures in pharmaceuticals, petrochemicals, or environmental samples.

Specialized Organic Synthesis and Catalysis

The computed XLogP of 2.9 indicates that 2-Propanamine, N,N-dipropyl is significantly more lipophilic than common bases like diisopropylamine (XLogP=1.8) and DIPEA (XLogP=2.1) [2]. This property can be exploited in phase-transfer catalysis or in reactions designed to be carried out in non-polar, hydrophobic environments, where its enhanced solubility could improve reaction rates and yields. Furthermore, its unique steric profile positions it as a potential alternative non-nucleophilic base where the use of more common bases leads to side reactions or poor selectivity.

Development of Tailored Zeolite Catalysts

Based on class-level inference from studies on its structural analogs, 2-Propanamine, N,N-dipropyl represents a novel, unexplored template for the synthesis of silicoaluminophosphate (SAPO) zeolites [3]. Its asymmetric structure, combining features of both linear (dipropylamine) and branched (diisopropylamine) templates, offers a unique opportunity to fine-tune the crystallization kinetics, silicon distribution, and resulting acidity of zeolites like SAPO-11 and SAPO-34 [3]. This could lead to catalysts with superior performance in industrial processes such as hydroisomerization and methanol-to-olefins (MTO), where template choice is known to dramatically affect catalyst lifetime and product selectivity [4].

Building Block for Niche Pharmaceuticals and Agrochemicals

The combination of high lipophilicity (XLogP=2.9) and a tertiary amine core makes 2-Propanamine, N,N-dipropyl a valuable building block for medicinal chemistry programs targeting the central nervous system (CNS) or other targets where improved membrane permeability is desired [2]. Its unique alkyl substitution pattern can introduce steric hindrance that modulates the metabolic stability of drug candidates or influences their binding to target proteins in ways that more symmetric or smaller amines cannot. This provides a distinct tool for structure-activity relationship (SAR) studies during lead optimization.

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